N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide
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Overview
Description
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide is a complex organic compound. Its structure combines elements of both thienopyrimidine and pyrazole rings, making it a unique candidate for various biochemical and pharmaceutical applications. This compound has drawn significant interest due to its potential interactions with biological systems, which may lead to novel therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide typically involves multi-step organic synthesis methods. The precursor materials include thienopyrimidine derivatives and pyrazole compounds, which undergo a series of reactions including:
Condensation Reactions: Utilization of appropriate reagents to form the thienopyrimidine core structure.
Alkylation: Introduction of the ethyl bridge through an alkylation process.
Amidation: Final attachment of the pyrazole ring via amidation, employing specific conditions such as the use of coupling agents like EDCI or DCC, and catalysts like DMAP.
Industrial Production Methods: Industrial-scale synthesis involves optimizing the reaction conditions for high yield and purity. This typically includes:
High-temperature conditions (150-200°C) to facilitate condensation reactions.
Solvent systems like DMF or DMSO to ensure reactants are sufficiently dissolved.
Purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, particularly affecting the thienopyrimidine ring, leading to oxidized derivatives.
Reduction: Reduction reactions might focus on the pyrazole ring or amide group, creating reduced analogs.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible at various positions on the pyrazole and thienopyrimidine rings.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2.
Reduction: NaBH4, LiAlH4.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidized or reduced derivatives.
Various substituted compounds based on the nature of the substitution reagent.
Scientific Research Applications
Chemistry
Used as a model compound for studying heterocyclic chemistry.
Investigated for its reactivity and stability under various conditions.
Biology
Explored for interactions with enzymes and proteins.
Potentially useful as a biochemical probe in enzyme kinetics studies.
Medicine
Investigated for its potential anti-inflammatory and anti-cancer properties.
Used in preclinical trials to evaluate its efficacy in various disease models.
Industry
Can be used in the synthesis of more complex organic compounds.
Mechanism of Action
The compound exerts its effects through various molecular interactions:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites, disrupting normal biochemical processes.
Receptor Binding: Interacts with cellular receptors to modify signal transduction pathways.
DNA Intercalation: Intercalates into DNA strands, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine derivatives.
Pyrazole-based compounds.
Other amide-containing heterocycles.
Comparison and Uniqueness: Compared to similar compounds, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide offers unique reactivity due to the combination of thienopyrimidine and pyrazole rings. Its multi-functional nature allows for diverse applications in various scientific fields, making it a valuable compound for research and development.
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Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-pyrazol-1-ylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-9(19-6-2-4-16-19)12(20)15-5-7-18-13(21)11-10(3-8-23-11)17-14(18)22/h2-4,6,8-9H,5,7H2,1H3,(H,15,20)(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCSBQOASSAUGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C2=C(C=CS2)NC1=O)N3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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